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The SW1116 cell line, derived from a human colorectal adenocarcinoma, serves as a critical in

vitro model for cancer research and therapeutic development. Its well-defined genetic

landscape, characterized by key mutations in oncogenes and tumor suppressors, makes it an

invaluable tool for studying the molecular underpinnings of colorectal cancer and for screening

potential anti-cancer agents. This guide provides a comprehensive overview of the origin,

history, molecular profile, and key signaling pathways of the SW1116 cell line, along with

detailed experimental protocols and workflows.

Origin and History
The SW1116 cell line was established in 1976 by A. Leibovitz from a primary colorectal

adenocarcinoma of a 73-year-old Caucasian male.[1][2] The tumor was located in the colon

and was histologically classified as a Grade II adenocarcinoma.[3] The cell line exhibits an

epithelial morphology and is adherent, growing in monolayers.[1][4] It is widely used in cancer

research and toxicology studies.[1]

Table 1: SW1116 Cell Line - General Information
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Characteristic Description

Organism Homo sapiens (Human)

Tissue of Origin Colon

Disease Colorectal Adenocarcinoma

Cell Type Epithelial

Growth Properties Adherent

Depositor A. Leibovitz

Year of Establishment 1976

Molecular and Cellular Characteristics
The SW1116 cell line possesses a unique molecular signature that contributes to its cancerous

phenotype. This includes specific genetic mutations, a distinct oncogene expression profile,

and a hypotriploid karyotype.

Genetic Mutations
SW1116 cells harbor key mutations in the KRAS oncogene and the TP53 tumor suppressor

gene, which are pivotal drivers in colorectal cancer.

Table 2: Key Genetic Mutations in SW1116

Gene Mutation Type Functional Impact

KRAS G12A (c.35G>C) Missense
Constitutive activation

of KRAS signaling

TP53 A159V (c.475C>T) Missense
Impaired tumor

suppressor function

The KRAS G12A mutation results in a constitutively active KRAS protein, leading to

uncontrolled cell proliferation and survival through downstream signaling pathways such as the

MAPK/ERK and PI3K/Akt pathways. The TP53 A159V mutation is located in the DNA binding
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domain of the p53 protein, impairing its function as a tumor suppressor that would normally

regulate cell cycle arrest and apoptosis in response to cellular stress.

Oncogene Expression Profile
Immunoperoxidase staining has confirmed that SW1116 cells are positive for keratin.[1][2]

Furthermore, the cell line shows positive expression for a panel of key oncogenes, while others

are not detected.

Table 3: Oncogene Expression in SW1116

Oncogene Expression Status

c-myc Positive

K-ras Positive

H-ras Positive

myb Positive

sis Positive

fos Positive

N-myc Not Detected

N-ras Not Detected

Key Signaling Pathways
The genetic alterations in SW1116 cells lead to the dysregulation of several critical signaling

pathways that drive its malignant characteristics. Understanding these pathways is crucial for

identifying potential therapeutic targets.

KRAS/MAPK Signaling Pathway
The activating G12A mutation in KRAS leads to the continuous stimulation of the downstream

Mitogen-Activated Protein Kinase (MAPK) cascade, a central pathway regulating cell growth,

proliferation, and differentiation.
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KRAS/MAPK Signaling Pathway in SW1116 Cells.
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Altered TP53 Signaling Pathway
The A159V mutation in the TP53 gene impairs the normal tumor-suppressive functions of the

p53 protein. In wild-type scenarios, p53 is activated by cellular stressors like DNA damage,

leading to cell cycle arrest or apoptosis. In SW1116 cells, this response is blunted, allowing for

the accumulation of genetic damage and uncontrolled cell division.
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Impaired TP53 Signaling in SW1116 Cells.

JAK2/STAT3 Signaling Pathway
The JAK2/STAT3 signaling pathway has been shown to be active in SW1116 cells and is

implicated in their proliferation, migration, invasion, and angiogenesis. Inhibition of this pathway

has been demonstrated to have anti-tumor effects on this cell line.
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JAK2/STAT3 Signaling Pathway in SW1116 Cells.

Angiopoietin-2/Tie-2/PI3K/Akt Signaling Pathway
Angiopoietin-2 (Ang-2) has been shown to promote the proliferation of SW1116 cells through

the Tie-2/PI3K/Akt signaling pathway. This pathway is a key regulator of angiogenesis and cell

survival.
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Ang-2/Tie-2/PI3K/Akt Signaling in SW1116 Cells.

Experimental Protocols and Workflows
Cell Culture and Maintenance
Complete Growth Medium:

Leibovitz's L-15 Medium

10% Fetal Bovine Serum (FBS)
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Culturing Conditions:

Temperature: 37°C

Atmosphere: Air, 100% (Note: L-15 is formulated for use in a CO2-free atmosphere)

Subculturing:

Rinse the cell layer with a 0.25% (w/v) Trypsin-0.53 mM EDTA solution.

Add 2.0 to 3.0 mL of Trypsin-EDTA solution to the flask and observe under an inverted

microscope until the cell layer is dispersed (typically 5-15 minutes).

Add complete growth medium and aspirate the cells by gently pipetting.

Dispense the cell suspension into new culture flasks at a recommended split ratio of 1:3 to

1:6.

Cryopreservation:

Freezing Medium: Complete growth medium supplemented with 5% (v/v) DMSO.

Storage: Store frozen vials in the vapor phase of liquid nitrogen.

Experimental Workflow: Drug Screening using MTT
Assay
This workflow outlines the steps for assessing the cytotoxicity of a compound on SW1116 cells.
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Workflow for a Drug Screening MTT Assay.
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Detailed Experimental Protocol: Western Blotting for
Protein Expression Analysis
This protocol is adapted from methodologies used in studies involving SW1116 cells to analyze

protein expression changes in response to treatment.

1. Cell Lysis:

Wash SW1116 cells with ice-cold PBS.

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Incubate on ice for 30 minutes, followed by centrifugation at 12,000 x g for 15 minutes at

4°C.

Collect the supernatant containing the protein lysate.

2. Protein Quantification:

Determine the protein concentration of the lysate using a BCA protein assay kit.

3. SDS-PAGE and Protein Transfer:

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

Separate the proteins on a 10% or 12% SDS-polyacrylamide gel.

Transfer the separated proteins to a PVDF membrane.

4. Immunoblotting:

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1%

Tween 20) for 1 hour at room temperature.

Incubate the membrane with primary antibodies (e.g., anti-p-JAK2, anti-p-STAT3, anti-PCNA,

anti-VEGF, anti-MMP-9, anti-Tie-2, anti-p-Akt) overnight at 4°C.

Wash the membrane three times with TBST.
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Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane three times with TBST.

5. Detection:

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and

visualize using an imaging system.

Quantify band intensities using densitometry software.

Quantitative Data from Cited Experiments
The following tables summarize quantitative data from studies utilizing the SW1116 cell line.

Table 4: Effect of Eriocalyxin B on SW1116 Cell Cycle Distribution

Treatment (48h)
% Cells in G0/G1
Phase

% Cells in S Phase
% Cells in G2/M
Phase

Control 49.57 24.58
Not significantly

different

Eriocalyxin B (1

µmol/l)
64.49 12.13

Not significantly

different

Table 5: Effect of Angiopoietin-2 on SW1116 Proliferation and Protein Expression

Treatment Group
Proliferation (relative to
serum-free DMEM)

p-Akt Expression (relative
to serum-free DMEM)

Ang-2 (1.2 mg/L) Significantly Increased
Significantly Increased (P <

0.01)

LY294002 + Ang-2 Proliferation Inhibited
Significantly Lower than Ang-2

group (P < 0.01)

Conclusion
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The SW1116 cell line remains a cornerstone for colorectal cancer research. Its well-

documented origin, coupled with a defined set of genetic mutations and characterized signaling

pathway dysregulations, provides a robust platform for investigating cancer biology and for the

preclinical evaluation of novel therapeutic strategies. This guide offers a centralized resource to

aid researchers in effectively utilizing the SW1116 cell line in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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